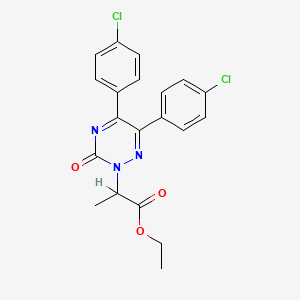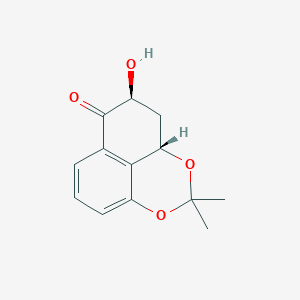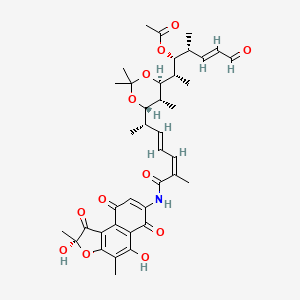
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- is a complex organic compound belonging to the rifamycin class of antibiotics. These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria and mycobacteria. Rifamycins are derived from the bacterium Amycolatopsis mediterranei and have been extensively studied for their therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rifamycin derivatives typically involves multiple steps, including fermentation, extraction, and chemical modification. The initial fermentation process uses Amycolatopsis mediterranei to produce rifamycin B, which is then chemically modified to obtain various derivatives. The specific synthetic route for Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- would involve selective deoxygenation, dehydrogenation, and protection/deprotection steps under controlled conditions.
Industrial Production Methods
Industrial production of rifamycin derivatives involves large-scale fermentation followed by downstream processing to isolate and purify the desired compound. This includes solvent extraction, crystallization, and chromatographic techniques to achieve high purity and yield.
化学反应分析
Types of Reactions
Rifamycin derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
Rifamycin derivatives have a wide range of scientific research applications, including:
Chemistry: Studying the structure-activity relationship of antibiotics.
Biology: Investigating the mechanism of action against bacterial targets.
Medicine: Developing new therapeutic agents for treating bacterial infections.
Industry: Producing antibiotics for pharmaceutical use.
作用机制
Rifamycin derivatives exert their antibacterial effects by inhibiting bacterial RNA polymerase, an enzyme crucial for transcription. This inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The molecular targets include the β-subunit of RNA polymerase, and the pathways involved are related to transcription and protein synthesis.
相似化合物的比较
Similar Compounds
- Rifampicin
- Rifabutin
- Rifapentine
Uniqueness
Rifamycin,12,29-deepoxy-27,28-didehydro-27-demethoxy-1,4-dideoxy-1,4,28,29-tetrahydro-12-hydroxy-21,23-O-(1-methylethylidene)-1,4,29-trioxo-, (27E)- is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other rifamycin derivatives.
属性
CAS 编号 |
146744-88-9 |
|---|---|
分子式 |
C39H47NO12 |
分子量 |
721.8 g/mol |
IUPAC 名称 |
[(E,2R,3R,4R)-2-[(4R,5R,6S)-6-[(2S,3E,5Z)-7-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-6-methyl-7-oxohepta-3,5-dien-2-yl]-2,2,5-trimethyl-1,3-dioxan-4-yl]-4-methyl-7-oxohept-5-en-3-yl] acetate |
InChI |
InChI=1S/C39H47NO12/c1-18(15-12-16-41)32(49-24(7)42)22(5)34-23(6)33(50-38(8,9)51-34)19(2)13-11-14-20(3)37(47)40-25-17-26(43)27-28(31(25)45)30(44)21(4)35-29(27)36(46)39(10,48)52-35/h11-19,22-23,32-34,44,48H,1-10H3,(H,40,47)/b13-11+,15-12+,20-14-/t18-,19+,22+,23-,32-,33+,34+,39+/m1/s1 |
InChI 键 |
LHQBNUOTIPLORF-JRKGVWSGSA-N |
手性 SMILES |
C[C@@H]1[C@@H](OC(O[C@H]1[C@@H](C)[C@@H]([C@H](C)/C=C/C=O)OC(=O)C)(C)C)[C@@H](C)/C=C/C=C(/C)\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@@](O4)(C)O)C)O |
规范 SMILES |
CC1C(OC(OC1C(C)C(C(C)C=CC=O)OC(=O)C)(C)C)C(C)C=CC=C(C)C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


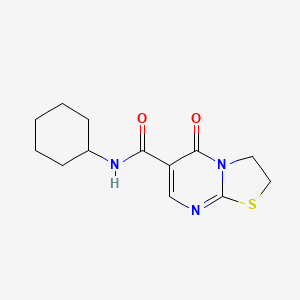


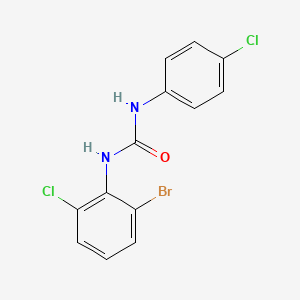
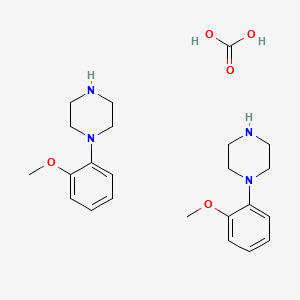
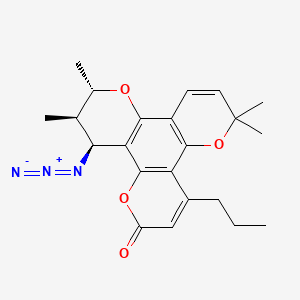

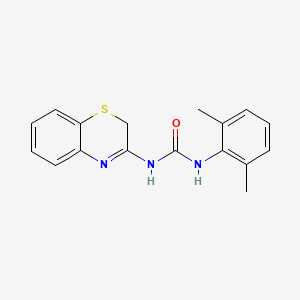
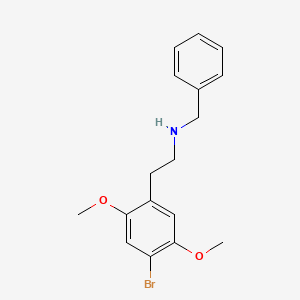

![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)

